Cas no 208173-16-4 (1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-)
208173-16-4 structure
Product Name:1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-
N.o CAS:208173-16-4
MF:C10H8F4O
MW:220.163537025452
MDL:MFCD00061259
CID:254025
PubChem ID:2737607
Update Time:2025-05-27
1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-
- 2-Fluoro-4-(Trifluoromethyl)Propiophenone
- 2'-Fluoro-4'-(trifluoromethyl)propiophenone
- 1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-1-one
- FXFFR CF DV2
- PS-7863
- CS-0449792
- FT-0612331
- A814938
- MFCD00061259
- 1-[2-fluoranyl-4-(trifluoromethyl)phenyl]propan-1-one
- 1-Propanone, 1-[2-fluoro-4-(trifluoromethyl)phenyl]-
- AKOS015955973
- 208173-16-4
- N12002
- 1-[2-fluoro-4-(trifluoromethyl)phenyl]-1-propanone
- SCHEMBL2075208
- DTXSID40372177
- 1-(2-Fluoro-4-(trifluoromethyl)phenyl)propan-1-one
- 2''-Fluoro-4''-(trifluoromethyl)propiophenone
- 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-1-one, 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-1-oxopropane
- DB-045393
-
- MDL: MFCD00061259
- Inchi: 1S/C10H8F4O/c1-2-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3
- Chave InChI: PDWYVBFOPQMCLP-UHFFFAOYSA-N
- SMILES: FC1C=C(C(F)(F)F)C=CC=1C(CC)=O
Propriedades Computadas
- Massa Exacta: 220.05100
- Massa monoisotópica: 220.051
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 3
- Complexidade: 236
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 2
- XLogP3: 3.1
- Superfície polar topológica: 17.1A^2
Propriedades Experimentais
- Cor/Forma: 无色或黄色的液体
- Densidade: 1.256
- Ponto de ebulição: 226.8°C at 760 mmHg
- Ponto de Flash: 85.6°C
- Índice de Refracção: 1.4475
- PSA: 17.07000
- LogP: 3.43720
- Solubilidade: 不能拌和或难以拌和
1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006449-5g |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 5g |
£60.00 | 2022-03-01 | |
| Fluorochem | 006449-25g |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 25g |
£220.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-MF189-200mg |
1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- |
208173-16-4 | 97% | 200mg |
¥312.0 | 2022-02-28 | |
| Apollo Scientific | PC4377Q-1g |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 1g |
£15.00 | 2025-02-21 | |
| abcr | AB108378-1 g |
2-Fluoro-4-(trifluoromethyl)propiophenone; 97% |
208173-16-4 | 1g |
€41.50 | 2022-06-12 | ||
| abcr | AB108378-5 g |
2-Fluoro-4-(trifluoromethyl)propiophenone; 97% |
208173-16-4 | 5g |
€104.60 | 2022-06-12 | ||
| Alichem | A013007031-250mg |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| Alichem | A013007031-500mg |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 500mg |
$806.85 | 2023-09-02 | |
| Alichem | A013007031-1g |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 1g |
$1579.40 | 2023-09-02 | |
| Key Organics Ltd | PS-7863-1MG |
2′-Fluoro-4′-(trifluoromethyl)propiophenone |
208173-16-4 | 1mg |
£37.00 | 2025-02-09 |
1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- Literatura Relacionada
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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